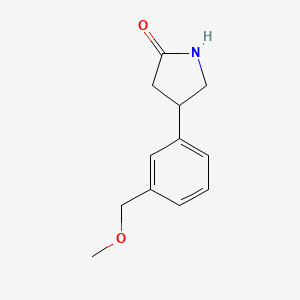
Tert-butyl 2-((chlorocarbonyl)(methyl)amino)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-((chlorocarbonyl)(methyl)amino)acetate is an organic compound with the molecular formula C8H14ClNO3 It is a derivative of glycine, where the amino group is substituted with a chlorocarbonyl and a methyl group, and the carboxyl group is esterified with a tert-butyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-((chlorocarbonyl)(methyl)amino)acetate typically involves the reaction of tert-butyl glycine ester with phosgene and methylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general steps are as follows:
Formation of tert-butyl glycine ester: Glycine is esterified with tert-butyl alcohol in the presence of an acid catalyst.
Reaction with phosgene: The tert-butyl glycine ester is then reacted with phosgene to introduce the chlorocarbonyl group.
Introduction of methyl group: Finally, methylamine is added to the reaction mixture to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining the reaction conditions and improving the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 2-((chlorocarbonyl)(methyl)amino)acetate undergoes various chemical reactions, including:
Substitution reactions: The chlorocarbonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The chlorocarbonyl group can be reduced to a hydroxymethyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used as a reducing agent in anhydrous ether or tetrahydrofuran.
Major Products Formed
Substitution reactions: Various substituted derivatives, depending on the nucleophile used.
Hydrolysis: Tert-butyl glycine and the corresponding carboxylic acid.
Reduction: Tert-butyl 2-((hydroxymethyl)(methyl)amino)acetate.
Applications De Recherche Scientifique
Tert-butyl 2-((chlorocarbonyl)(methyl)amino)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein modifications.
Medicine: It serves as a building block for the synthesis of potential drug candidates, particularly in the development of enzyme inhibitors.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl 2-((chlorocarbonyl)(methyl)amino)acetate involves its reactivity with nucleophiles. The chlorocarbonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications, where the compound acts as an acylating agent. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 2-(methylamino)acetate: Similar structure but lacks the chlorocarbonyl group.
Tert-butyl 2-((tert-butoxycarbonyl)amino)acetate: Contains a tert-butoxycarbonyl group instead of a chlorocarbonyl group.
Tert-butyl 2-(ethoxycarbonyl)amino)acetate: Contains an ethoxycarbonyl group instead of a chlorocarbonyl group.
Uniqueness
Tert-butyl 2-((chlorocarbonyl)(methyl)amino)acetate is unique due to the presence of the chlorocarbonyl group, which imparts distinct reactivity compared to other similar compounds. This makes it a valuable intermediate in organic synthesis, particularly for introducing acyl groups into molecules.
Propriétés
Formule moléculaire |
C8H14ClNO3 |
|---|---|
Poids moléculaire |
207.65 g/mol |
Nom IUPAC |
tert-butyl 2-[carbonochloridoyl(methyl)amino]acetate |
InChI |
InChI=1S/C8H14ClNO3/c1-8(2,3)13-6(11)5-10(4)7(9)12/h5H2,1-4H3 |
Clé InChI |
BZEWHLHTBGXZMF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CN(C)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


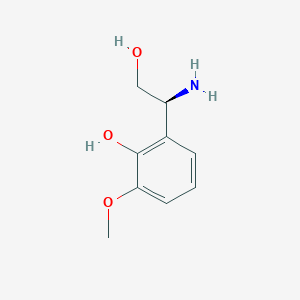
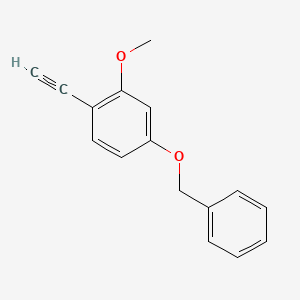
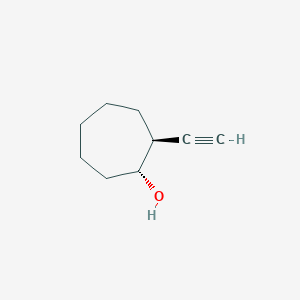

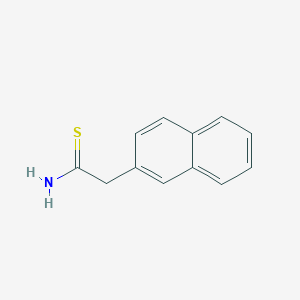
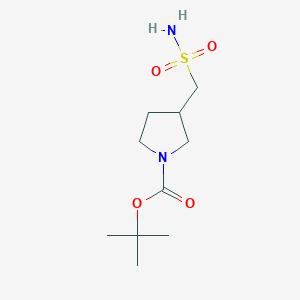
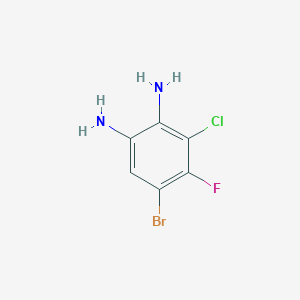


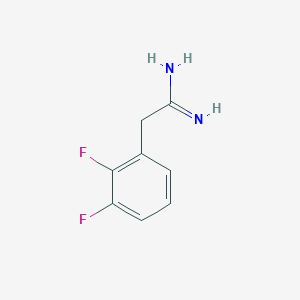
![1-[(1,3-Thiazol-2-yl)methyl]cyclopropan-1-ol](/img/structure/B13612643.png)
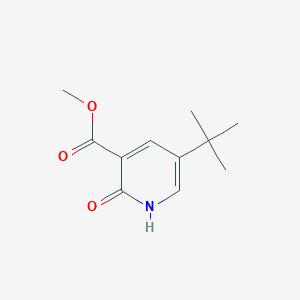
![2-[2-(Methoxycarbonyl)phenyl]propanoic acid](/img/structure/B13612668.png)
